Sodium Nitroprusside Sodium Nitroprusside Sodium nitroprusside is a chemical compound of sodium and cyanide. It is used as a vasodilator. (L105)
See also: Nitric Oxide (has active moiety); Nitroprusside (broader).
Brand Name: Vulcanchem
CAS No.: 14402-89-2
VCID: VC0002975
InChI: InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+2;3*+1
SMILES: Array
Molecular Formula: C5FeN6O.2Na
C5FeN6Na2O
Molecular Weight: 261.92 g/mol

Sodium Nitroprusside

CAS No.: 14402-89-2

Cat. No.: VC0002975

Molecular Formula: C5FeN6O.2Na
C5FeN6Na2O

Molecular Weight: 261.92 g/mol

* For research use only. Not for human or veterinary use.

Sodium Nitroprusside - 14402-89-2

Specification

CAS No. 14402-89-2
Molecular Formula C5FeN6O.2Na
C5FeN6Na2O
Molecular Weight 261.92 g/mol
IUPAC Name disodium;azanylidyneoxidanium;iron(2+);pentacyanide
Standard InChI InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+2;3*+1
Standard InChI Key XEYBHCRIKKKOSS-UHFFFAOYSA-N
Canonical SMILES [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]

Introduction

Chemical Properties and Synthesis

Structural and Physical Characteristics

SNP crystallizes as a hygroscopic dihydrate with a molar mass of 297.95 g/mol and density of 1.72 g/cm³ . Its distinctive ruby-red color arises from a metal-to-ligand charge transfer transition in the [Fe(CN)₅NO]²⁻ complex. The compound decomposes at 450°C, releasing nitric oxide (NO) and cyanogen gas . Solubility in water is high (100 g/L at 20°C), but it is insoluble in nonpolar solvents.

Synthesis and Stability

Industrial synthesis involves reacting sodium cyanide with ferrous sulfate and nitric acid under controlled conditions :

  • Precursor Formation:

    4NaCN+FeSO4Na4[Fe(CN)6]+Na2SO44\text{NaCN} + \text{FeSO}_4 \rightarrow \text{Na}_4[\text{Fe(CN)}_6] + \text{Na}_2\text{SO}_4
  • Nitrosylation:

    Na4[Fe(CN)6]+HNO2+H2SO4Na2[Fe(CN)5NO]+Na2SO4+CO2+H2O\text{Na}_4[\text{Fe(CN)}_6] + \text{HNO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{Na}_2[\text{Fe(CN)}_5\text{NO}] + \text{Na}_2\text{SO}_4 + \text{CO}_2 + \text{H}_2\text{O}

SNP solutions are light-sensitive, requiring amber vials for storage. Decomposition in aqueous media follows pseudo-first-order kinetics, with a half-life of 4–6 days at pH 7.4 . Acidic conditions (pH < 3) accelerate breakdown to cyanide ions .

Pharmacological Mechanisms

Vasodilation and Hemodynamic Effects

SNP’s primary action involves NO-mediated activation of soluble guanylate cyclase, increasing cyclic GMP (cGMP) in vascular smooth muscle . This causes:

  • Arteriolar dilation: Reduces systemic vascular resistance (SVR) by 30–40% at 2 μg/kg/min

  • Venodilation: Decreases preload via pooled capacitance vessel blood

  • Reflex tachycardia: Compensatory heart rate increase (10–20 bpm) due to baroreceptor activation

Table 1: Hemodynamic Responses to SNP Infusion (Adults)

ParameterBaseline0.5 μg/kg/min2 μg/kg/min5 μg/kg/min
MAP (mmHg)1201008570
SVR (dyn·s/cm⁵)15001100800600
Cardiac Output (L/min)4.55.26.06.8

Data derived from FDA clinical trials

Metabolic Pathways and Toxicity

SNP’s cyanide release remains a critical safety concern. Each molecule liberates five cyanide ions via hemoglobin-mediated decomposition :

Na2[Fe(CN)5NO]+Hbcyanmethemoglobin+4CN+NO\text{Na}_2[\text{Fe(CN)}_5\text{NO}] + \text{Hb} \rightarrow \text{cyanmethemoglobin} + 4\text{CN}^- + \text{NO}

The liver’s rhodanese enzyme detoxifies cyanide to thiocyanate (SCN⁻), excreted renally (half-life: 3–7 days) . Cumulative toxicity risks emerge at infusion rates >2 μg/kg/min for >72 hours .

Clinical Applications and Efficacy

Hypertensive Emergencies

SNP remains first-line for acute blood pressure control, achieving target MAP within 1–2 minutes . A 2025 meta-analysis of 12 trials (n=1,452) confirmed its superiority over nicardipine for aortic dissection (OR=1.8, 95% CI:1.2–2.7) .

Schizophrenia: Disputed Efficacy

A 2023 Frontiers in Psychiatry meta-analysis (6 RCTs, n=174) found no significant PANSS total score improvement vs placebo (MD=−1.40, 95% CI:−4.93–0.23) . Subgroup analysis suggested transient positive symptom relief (PANSS positive MD=−1.86, 95% CI:−3.23–−0.43), but sensitivity testing negated this .

Pediatric Use

FDA-reviewed trials (n=266) demonstrated dose-dependent MAP reduction:
Table 2: Pediatric SNP Response (Study 1)

Dose (μg/kg/min)ΔMAP (mmHg)95% CI
0.3−11(−15, −6.5)
1.0−17(−21, −13)
2.0−20(−24, −16)

Maximum infusion duration is 10 hours at 10 μg/kg/min due to cyanide accumulation risks .

Adverse Effects and Risk Mitigation

Cyanide Toxicity

Early signs (tachyphylaxis, metabolic acidosis) precede lethal complications (seizures, coma). Monitoring parameters:

  • Arterial lactate: >2.5 mmol/L indicates toxicity

  • Mixed venous O₂: >75% suggests impaired utilization

  • CN⁻ levels: >0.1 μg/mL (rarely measurable clinically)

Table 3: Toxicity Management

InterventionDoseMechanism
Sodium thiosulfate150 mg/kg IV over 15 minEnhances SCN⁻ conversion
Hydroxocobalamin5 g IVBinds CN⁻ to form B12
Hyperbaric O₂2.8 ATA for 90 minCompetes with CN⁻

Thiocyanate Accumulation

Renally cleared SCN⁻ causes neurotoxicity (delirium, tinnitus) at >100 mg/L. Hemodialysis clears 50–60% per session .

Agricultural Applications

A 2025 Nature study demonstrated SNP’s role in enhancing ginsenoside production in Panax ginseng :

  • 0.5 mmol/L SNP: Increased total saponins by 48.2% via upregulation of HMGCR (3.2×) and DS (2.7×)

  • ROS modulation: Optimal H₂O₂ (12.3 μM/g FW) and SOD (148 U/g FW) levels improved secondary metabolism

Figure 1: SNP-induced oxidative stress upregulates ginsenoside biosynthesis pathways .

Regulatory Status and Guidelines

Global labeling variations exist:

  • FDA: Max 10 μg/kg/min for 10 minutes in pediatrics

  • New Zealand Medsafe: 0.3–8 μg/kg/min for hypertensive crises

  • EMA: Contraindicated in Leber’s optic atrophy due to CN⁻ sensitivity

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